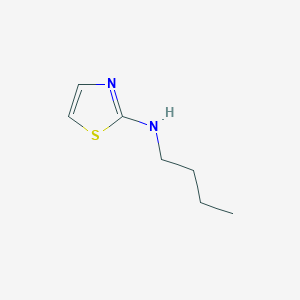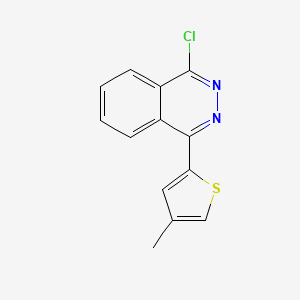
3-(4-(Methylsulfonyl)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methylsulfonyl)phenyl)acrylic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)acrylic acid typically involves the reaction of 4-methanesulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-methanesulfonylbenzaldehyde, malonic acid, and a base such as sodium ethoxide.
Conditions: The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 3-(4-(Methylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 3-(4-Methanesulfonyl-phenyl)-propionic acid.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学研究应用
3-(4-(Methylsulfonyl)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: The compound can inhibit the production of prostaglandins by blocking the activity of COX enzymes, thereby exerting anti-inflammatory effects.
相似化合物的比较
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methanesulfonyl)phenyl)ethanone
- 4-(Methanesulfonyl)phenyl)propionic acid
Comparison:
- Uniqueness: 3-(4-(Methylsulfonyl)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs.
- Applications: While similar compounds may also exhibit anti-inflammatory properties, the specific structure of this compound allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C10H10O4S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
3-(4-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) |
InChI 键 |
UDUXYCSLRYYQNS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B8797905.png)







![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)





